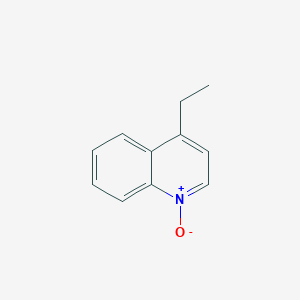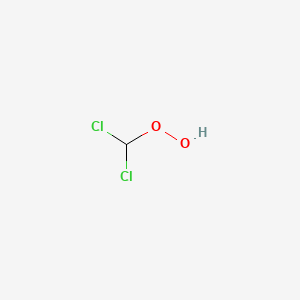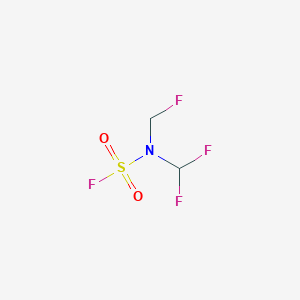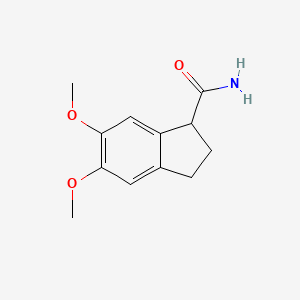
2-Pyrrolidinone, 1-(cyclohexylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyrrolidinone, 1-(cyclohexylmethyl)- is an organic compound that belongs to the class of lactams, specifically a derivative of pyrrolidinone. This compound features a pyrrolidinone ring substituted with a cyclohexylmethyl group. It is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinone, 1-(cyclohexylmethyl)- typically involves the reaction of pyrrolidinone with cyclohexylmethyl halides under basic conditions. A common method includes:
Starting Materials: Pyrrolidinone and cyclohexylmethyl chloride or bromide.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure: The base deprotonates the pyrrolidinone, forming a nucleophilic species that attacks the cyclohexylmethyl halide, resulting in the substitution of the halide with the pyrrolidinone ring.
Industrial Production Methods
On an industrial scale, the production of 2-Pyrrolidinone, 1-(cyclohexylmethyl)- may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-Pyrrolidinone, 1-(cyclohexylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding lactams or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, converting the lactam to the corresponding amine.
Substitution: Nucleophilic substitution reactions are common, where the cyclohexylmethyl group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or THF.
Major Products Formed
Oxidation: Formation of carboxylic acids or lactams.
Reduction: Formation of amines.
Substitution: Formation of various substituted pyrrolidinones.
Wissenschaftliche Forschungsanwendungen
2-Pyrrolidinone, 1-(cyclohexylmethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of polymers, resins, and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-Pyrrolidinone, 1-(cyclohexylmethyl)- depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The cyclohexylmethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving its bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Pyrrolidinone: The parent compound without the cyclohexylmethyl substitution.
N-Methyl-2-pyrrolidone: A derivative with a methyl group instead of a cyclohexylmethyl group.
N-Ethyl-2-pyrrolidone: A derivative with an ethyl group.
Uniqueness
2-Pyrrolidinone, 1-(cyclohexylmethyl)- is unique due to the presence of the cyclohexylmethyl group, which imparts distinct physicochemical properties such as increased hydrophobicity and potential for enhanced biological activity compared to its simpler analogs.
This compound’s versatility and unique properties make it a valuable subject of study in various scientific disciplines
Eigenschaften
CAS-Nummer |
154349-85-6 |
|---|---|
Molekularformel |
C11H19NO |
Molekulargewicht |
181.27 g/mol |
IUPAC-Name |
1-(cyclohexylmethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C11H19NO/c13-11-7-4-8-12(11)9-10-5-2-1-3-6-10/h10H,1-9H2 |
InChI-Schlüssel |
IESLDMNLOWUVKI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)CN2CCCC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-Chloro-3-{[3-(methylsulfanyl)quinolin-4-yl]sulfanyl}quinoline](/img/structure/B14273335.png)



![Diethyl [([1,1'-biphenyl]-2-yl)methyl]phosphonate](/img/structure/B14273367.png)
![2-Propen-1-one, 3-[4-(methylthio)phenyl]-1-(2-naphthalenyl)-](/img/structure/B14273372.png)
![4,4-Bis(methylsulfanyl)-7-oxo-2-[(trimethylsilyl)methyl]oct-1-en-3-yl carbonate](/img/structure/B14273376.png)

